molecular formula C13H14BrNO3 B3049083 4-Benzyl-3-(2-bromopropanoyl)-1,3-oxazolidin-2-one CAS No. 192864-91-8

4-Benzyl-3-(2-bromopropanoyl)-1,3-oxazolidin-2-one

Cat. No. B3049083
CAS RN: 192864-91-8
M. Wt: 312.16 g/mol
InChI Key: WMEFKODGDLZACH-UHFFFAOYSA-N
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Description

4-Benzyl-3-(2-bromopropanoyl)-1,3-oxazolidin-2-one , also known by its chemical structure [(4S)-4-benzyl-3-(2-bromopropanoyl)oxazolidin-2-one], is a heterocyclic compound . It belongs to the class of oxazolidinones and contains a benzyl group , a bromopropanoyl group , and an oxazolidinone ring . The compound’s molecular formula is C₁₃H₁₄BrNO₃ , with a molecular weight of 312.16 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Benzyl-3-(2-bromopropanoyl)-1,3-oxazolidin-2-one consists of an oxazolidinone ring fused with a benzyl group and a bromopropanoyl group . The stereochemistry is specified as (4S) , indicating the absolute configuration at the chiral center. The compound’s three-dimensional arrangement plays a crucial role in its biological activity .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including hydrolysis , esterification , and substitution reactions . Investigating its reactivity with different nucleophiles and electrophiles provides insights into its potential applications .

Mechanism of Action

The precise mechanism of action for 4-Benzyl-3-(2-bromopropanoyl)-1,3-oxazolidin-2-one depends on its intended use. Researchers have explored its potential as an antimicrobial agent , but further studies are needed to elucidate its specific targets and mode of action .

Safety and Hazards

Safety information for this compound is limited. Researchers handling it should follow standard laboratory safety protocols, including proper personal protective equipment (PPE) and ventilation. As with any chemical, avoid inhalation, ingestion, or skin contact. Specific hazard statements and precautions are yet to be established .

properties

IUPAC Name

4-benzyl-3-(2-bromopropanoyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-9(14)12(16)15-11(8-18-13(15)17)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEFKODGDLZACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(COC1=O)CC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553448
Record name 4-Benzyl-3-(2-bromopropanoyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-3-(2-bromopropanoyl)-1,3-oxazolidin-2-one

CAS RN

192864-91-8
Record name 4-Benzyl-3-(2-bromopropanoyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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